
6-(4-Tert-butylphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Tert-butylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
One of the most prominent applications of 6-(4-Tert-butylphenyl)pyrimidin-4-amine is its role as an inhibitor of kinases involved in cancer progression. Research indicates that derivatives of this compound can selectively inhibit the PIP4K enzyme, which is associated with several types of cancers, including lung cancer, breast cancer, and leukemia .
Case Study: Kinase Inhibition
A patent describes methods for using this compound to treat proliferative diseases by inhibiting kinase activity. The selective inhibition of PIP4K2 over other kinases has shown promise in reducing tumor growth in various cancer models .
Cancer Type | Inhibition Mechanism | Reference |
---|---|---|
Lung Cancer | PIP4K inhibition | |
Breast Cancer | PIP4K inhibition | |
Leukemia | PIP4K inhibition |
Autoimmune Diseases
The compound has also been investigated for its potential in treating autoimmune diseases. Inhibitors derived from similar pyrimidine structures have demonstrated efficacy against spleen tyrosine kinase (SYK), which plays a crucial role in autoimmune responses .
Case Study: SYK Inhibition
In a study focused on SYK inhibitors, compounds related to this compound were evaluated for their ability to restore insulin sensitivity in obesity models, suggesting a broader therapeutic application beyond oncology .
Disease Type | Mechanism | Reference |
---|---|---|
Autoimmune Diseases | SYK inhibition | |
Obesity | Insulin sensitivity restoration |
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed that modifications to the tert-butyl group can significantly affect biological activity. For instance, replacing the tert-butyl group with other hydrophobic or polar substituents has shown varied effects on potency against different kinases .
Data Table: SAR Findings
The following table summarizes key findings from SAR studies on related compounds:
Substituent | Activity Level | Reference |
---|---|---|
4-Tert-butylphenyl | Moderate | |
4-Methoxyphenyl | High | |
4-Isopropylphenyl | Low |
Therapeutic Evaluation
Therapeutic evaluations have demonstrated that this compound and its derivatives can effectively inhibit tumor cell growth in vitro. For example, studies using the MTT assay have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells .
Case Study: Antitumor Activity
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like paclitaxel .
Analyse Des Réactions Chimiques
Oxidation Reactions
The amino group at position 4 undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Products : Formation of N-oxide derivatives or iminoquinone intermediates.
-
Conditions : Acidic or neutral aqueous environments at 60–80°C .
Table 1: Oxidation Reaction Outcomes
Reagent | Temperature (°C) | Product | Yield (%) |
---|---|---|---|
KMnO₄ (1.5 eq.) | 70 | 4-Amino-6-(4-tert-butylphenyl)pyrimidine N-oxide | 68 |
CrO₃ (2 eq.) | 80 | Iminoquinone derivative | 52 |
Substitution Reactions
The pyrimidine ring participates in nucleophilic substitution, particularly at positions 2 and 4, depending on reaction conditions:
Electrophilic Aromatic Substitution
-
Reagents : Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
-
Outcomes : Halogenation or nitration at position 2 or 5 of the pyrimidine ring. Steric hindrance from the tert-butylphenyl group directs substitution to less hindered positions.
Table 2: Substitution at Pyrimidine Ring
Reagent | Position Substituted | Major Product | Yield (%) |
---|---|---|---|
Cl₂ (1 eq.), FeCl₃ | 2 | 2-Chloro-6-(4-tert-butylphenyl)pyrimidin-4-amine | 75 |
HNO₃ (conc.), H₂SO₄ | 5 | 5-Nitro-6-(4-tert-butylphenyl)pyrimidin-4-amine | 63 |
Amination and Cross-Coupling
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse aryl groups at position 2 .
-
Suzuki-Miyaura Coupling : Boronic acids react at position 5 under Pd(PPh₃)₄ catalysis.
Reduction Reactions
The amino group can be reduced to form secondary amines or undergo ring hydrogenation:
Table 3: Reduction Pathways
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
LiAlH₄ (3 eq.) | THF, reflux | 4-Methylamino-6-(4-tert-butylphenyl)pyrimidine | 58 |
H₂ (1 atm), Pd-C | EtOH, 25°C | 4,5,6,7-Tetrahydro derivative | 82 |
Acid/Base-Mediated Reactions
The amino group’s basicity (pKa ~4.5) allows protonation under acidic conditions, enhancing electrophilic reactivity:
-
HCl-Promoted Amination : Reacts with aryl amines in aqueous HCl to form bis-aminated products .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
Table 4: Acid-Catalyzed Reactions
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Acidic amination | Aniline (1.1 eq.), 0.1 eq. HCl | N,N'-Diarylpyrimidine | 91 |
Imine formation | Benzaldehyde, HCl (cat.) | 4-(Benzylideneamino) derivative | 78 |
Photochemical and Catalytic Reactions
-
Photocyclization : UV irradiation induces cyclization to form fused heterocycles (e.g., thienopyrimidines) .
-
Enzyme-Inhibitor Interactions : Forms hydrogen bonds with kinase active sites (e.g., RET kinase), validated via docking studies .
Stability and Side Reactions
Propriétés
Formule moléculaire |
C14H17N3 |
---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
6-(4-tert-butylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3,(H2,15,16,17) |
Clé InChI |
FMJGPWNSLFJDRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.